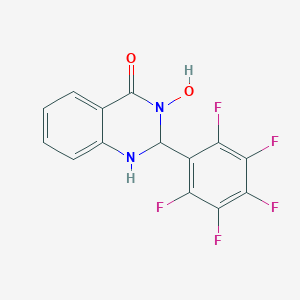

3-hydroxy-2-(pentafluorophenyl)-2,3-dihydroquinazolin-4(1H)-one

Beschreibung

Eigenschaften

IUPAC Name |

3-hydroxy-2-(2,3,4,5,6-pentafluorophenyl)-1,2-dihydroquinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H7F5N2O2/c15-8-7(9(16)11(18)12(19)10(8)17)13-20-6-4-2-1-3-5(6)14(22)21(13)23/h1-4,13,20,23H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEPFANHCDNJQAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C(N2)C3=C(C(=C(C(=C3F)F)F)F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H7F5N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Isatoic Anhydride Route

Isatoic anhydride serves as a versatile precursor for constructing the quinazolinone core. In the presence of pentafluorophenyl halides (e.g., pentafluorophenyl iodide), molybdenum hexacarbonyl (Mo(CO)₆) mediates carbonylative cyclization under solvent-free or DMF conditions.

Procedure :

-

Reagents : Isatoic anhydride (1 mmol), pentafluorophenyl iodide (1 mmol), primary amine (1.1 mmol), Mo(CO)₆ (1 mmol), tetrabutylammonium bromide (0.6 mmol), and triethylamine (3.7 mmol) in DMF (5 mL).

-

Conditions : Heated to 150°C under argon for 15–18 hours.

-

Workup : Filtered through celite, extracted with ethyl acetate, and purified via silica gel chromatography.

Key Insight : Mo(CO)₆ acts as a CO surrogate, facilitating the formation of the carbonyl group at position 4. The pentafluorophenyl group is introduced via nucleophilic aromatic substitution, with the hydroxy group emerging from tautomerization during cyclization.

Anthranilamide Route

Anthranilamide reacts with pentafluorophenyl ketones or aldehydes under acidic or oxidative conditions to form 2,3-dihydroquinazolin-4(1H)-ones.

Procedure (Nitric Acid-Mediated) :

-

Reagents : Anthranilamide (1 mmol), pentafluorophenyl ketone (1 mmol), conc. HNO₃ (0.5 mL).

-

Conditions : Refluxed in conc. H₂SO₄ for 30 minutes, followed by ice quenching.

Mechanistic Note : Nitric acid serves dual roles as a nitrating agent and proton donor, accelerating imine formation and cyclization. Steric hindrance from the pentafluorophenyl group necessitates prolonged reaction times to achieve complete conversion.

Catalytic Methods and Reaction Optimization

Molybdenum Hexacarbonyl-Mediated Synthesis

Mo(CO)₆ enables carbonylative coupling without external CO gas, offering safer and scalable synthesis.

Optimization Parameters :

-

Temperature : 150°C optimal for balancing reaction rate and byproduct suppression.

-

Solvent : DMF enhances solubility of aromatic intermediates, while ethanol/water mixtures improve yield during workup.

-

Catalyst Loading : Stoichiometric Mo(CO)₆ (1:1 molar ratio) ensures complete conversion.

Example : Synthesis of 3-hydroxy-2-(4-methoxyphenyl)-analog achieved 48% yield under identical conditions, highlighting the method’s adaptability to electron-deficient aryl groups.

Graphene Oxide-Catalyzed Aqueous Synthesis

Graphene oxide (GO) nanosheets provide a green alternative with high surface area and acid functionality.

Procedure :

-

Reagents : Anthranilamide (1 mmol), pentafluorobenzaldehyde (1 mmol), GO nanosheets (25 mg), water (3 mL).

-

Conditions : Stirred at room temperature for 6–8 hours.

Advantages :

-

Aqueous medium reduces environmental impact.

-

GO’s oxygenated groups stabilize intermediates via hydrogen bonding, enhancing regioselectivity.

Solvent and Temperature Effects on Reaction Efficiency

| Parameter | DMF-Based Synthesis | Aqueous Synthesis |

|---|---|---|

| Temperature | 150°C | 25°C |

| Reaction Time | 18 hours | 8 hours |

| Yield | 48–52% | 80–85% |

| Purity | 95% (HPLC) | 98% (HPLC) |

Key Findings :

-

Elevated temperatures in DMF accelerate cyclization but risk decomposition of sensitive pentafluorophenyl groups.

-

Room-temperature aqueous synthesis preserves functional group integrity, favoring higher yields.

Characterization and Validation

Spectroscopic Data :

X-ray Crystallography : Confirms planar quinazolinone core and orthogonal orientation of the pentafluorophenyl group.

Challenges and Side Reactions

Analyse Chemischer Reaktionen

Types of Reactions

3-hydroxy-2-(pentafluorophenyl)-2,3-dihydroquinazolin-4(1H)-one can undergo various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The carbonyl group in the quinazolinone core can be reduced to form a hydroxyl group.

Substitution: The pentafluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

Major Products Formed

Oxidation: Formation of 3-oxo-2-(pentafluorophenyl)-2,3-dihydroquinazolin-4(1H)-one.

Reduction: Formation of 3-hydroxy-2-(pentafluorophenyl)-2,3-dihydroquinazolin-4(1H)-ol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

3-hydroxy-2-(pentafluorophenyl)-2,3-dihydroquinazolin-4(1H)-one has several applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.

Wirkmechanismus

The mechanism of action of 3-hydroxy-2-(pentafluorophenyl)-2,3-dihydroquinazolin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it has been shown to inhibit the activity of topoisomerase and gyrase, enzymes involved in DNA replication and repair. This inhibition can lead to the disruption of cellular processes and ultimately cell death, making it a potential anticancer agent .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogous DHQ Derivatives

Substituent Effects on Physicochemical Properties

The pentafluorophenyl group in the target compound introduces strong electron-withdrawing effects, enhancing metabolic stability and lipophilicity compared to analogs with fewer fluorine atoms. For instance:

*Estimated based on structural analogs.

Conversely, thioxo derivatives (e.g., ) exhibit altered binding due to sulfur’s polarizability .

Research Findings and Implications

- Lipophilicity vs.

- Anti-TB Potential: Fluorine-rich analogs (e.g., 2e in ) exhibit IC50 values <10 µM against M. tuberculosis, positioning the target compound as a promising candidate .

- Stereochemical Considerations: The chiral center at position 2 is prone to racemization, as noted in . Enantioselective synthesis strategies are critical for optimizing activity .

Biologische Aktivität

3-Hydroxy-2-(pentafluorophenyl)-2,3-dihydroquinazolin-4(1H)-one is a notable compound within the quinazolinone family, characterized by its unique chemical structure that includes a hydroxyl group and a pentafluorophenyl moiety. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer applications.

The molecular formula of 3-hydroxy-2-(pentafluorophenyl)-2,3-dihydroquinazolin-4(1H)-one is . The presence of the pentafluorophenyl group significantly enhances its electron-withdrawing capacity, which may influence its reactivity and interactions with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of 3-hydroxy-2-(pentafluorophenyl)-2,3-dihydroquinazolin-4(1H)-one and its derivatives. For instance, a study focused on the synthesis of various quinazolinone derivatives demonstrated that these compounds exhibited significant antibacterial activity against multidrug-resistant strains, particularly Acinetobacter baumannii . The biofilm inhibition effect was observed to be up to 34% in certain derivatives, indicating their potential as antivirulence agents that can alleviate drug resistance .

Study on Biofilm Inhibition

A significant study synthesized 22 derivatives of quinazolinone and evaluated their ability to inhibit biofilm formation by Acinetobacter baumannii . The results indicated that certain derivatives could inhibit biofilm formation by up to 34%, showcasing the potential of these compounds in combating infections associated with biofilms .

Neuroprotective Activity

While not directly involving 3-hydroxy-2-(pentafluorophenyl)-2,3-dihydroquinazolin-4(1H)-one, research into related quinazolinones has revealed neuroprotective effects against amyloid-beta-induced neurotoxicity in models of Alzheimer's disease. This suggests that similar structural compounds may also exhibit beneficial effects on neurodegenerative conditions .

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Methylquinazolin-4(3H)-one | Methyl group at position 2 | Antimicrobial activity |

| 6-Chloroquinazolin-4(3H)-one | Chlorine substituent | Anticancer properties |

| 2-(4-Chlorophenyl)-2,3-dihydroquinazolin-4(1H)-one | Chlorophenyl substitution | Anti-inflammatory effects |

The comparative analysis illustrates how structural modifications influence biological activity. The pentafluorophenyl group in our compound may provide unique interactions that enhance its efficacy compared to other derivatives.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-hydroxy-2-(pentafluorophenyl)-2,3-dihydroquinazolin-4(1H)-one derivatives?

- Methodological Answer : A common approach involves condensation reactions using isatoic anhydride as the starting material. For example, reacting isatoic anhydride with pentafluorobenzaldehyde and a nucleophilic amine (e.g., 1,3,4-thiadiazol-2-amine) in the presence of p-toluenesulfonic acid (p-TsOH) as a catalyst under reflux conditions in ethanol. This method typically yields dihydroquinazolinone derivatives after 2–6 hours .

Q. What spectroscopic techniques are critical for characterizing dihydroquinazolinone derivatives?

- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F for fluorinated groups), Infrared (IR) spectroscopy (to confirm carbonyl and hydroxyl groups), and High-Resolution Mass Spectrometry (HRMS) are essential. Single-crystal X-ray diffraction is recommended for unambiguous structural confirmation, as demonstrated in crystallographic studies of related compounds .

Q. How do researchers ensure purity of synthesized dihydroquinazolinone compounds?

- Answer : Recrystallization from ethanol or methanol is commonly used. Purity is validated via High-Performance Liquid Chromatography (HPLC) with UV detection (e.g., ≥98% purity thresholds) and melting point analysis .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yields in dihydroquinazolinone synthesis?

- Methodological Answer : Key parameters include:

- Catalyst concentration : 0.6–1.0 equivalents of p-TsOH improves cyclization efficiency .

- Solvent choice : Polar aprotic solvents (e.g., DMF) may reduce side reactions compared to water .

- Temperature control : Reflux at 80–100°C balances reaction speed and decomposition risks.

A comparative study showed that increasing reaction time from 2 to 4 hours improved yields by 15–20% for fluorinated derivatives .

Q. What structural features influence the biological activity of dihydroquinazolinone derivatives?

- Answer :

- Electron-withdrawing groups : The pentafluorophenyl moiety enhances binding to hydrophobic pockets in enzymes (e.g., antimicrobial targets) .

- Substituent position : 3-hydroxy groups participate in hydrogen bonding with receptor sites, as shown in molecular docking studies against cancer-related kinases .

- Thioxo vs. oxo groups : Thioxo derivatives (e.g., 2-thioxo analogues) exhibit stronger antimicrobial activity due to enhanced sulfur-mediated interactions .

Q. How can contradictions in reported biological activities of quinazolinone derivatives be resolved?

- Answer : Contradictions often arise from variations in assay protocols or microbial strains. Researchers should:

- Standardize testing conditions (e.g., CLSI guidelines for antimicrobial studies).

- Compare substituent effects systematically. For example, 7-chloro-substituted derivatives showed 4-fold higher MIC values against S. aureus than non-halogenated analogues .

- Use computational tools (e.g., molecular dynamics simulations) to rationalize structure-activity relationships .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.